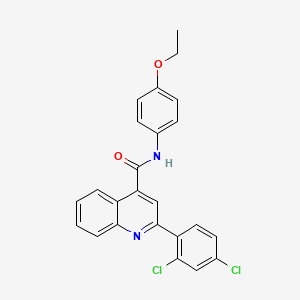
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms in the compound can be substituted through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide may have several research applications:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenyl)quinoline-4-carboxamide: Lacks the ethoxyphenyl group.
N-(4-ethoxyphenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group.
Quinoline-4-carboxamide: Basic structure without additional substituents.
Uniqueness
The presence of both the 2,4-dichlorophenyl and 4-ethoxyphenyl groups in 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C24H18Cl2N2O2 |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-2-30-17-10-8-16(9-11-17)27-24(29)20-14-23(19-12-7-15(25)13-21(19)26)28-22-6-4-3-5-18(20)22/h3-14H,2H2,1H3,(H,27,29) |
Clé InChI |
SCPOKYIUOGBHQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


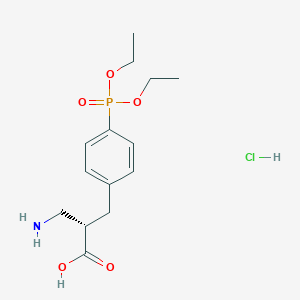
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)

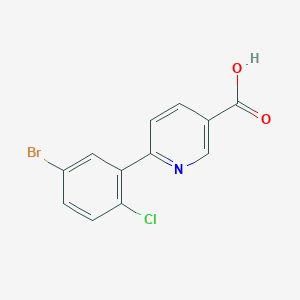
![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
![tert-Butyl 1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12988468.png)
![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)
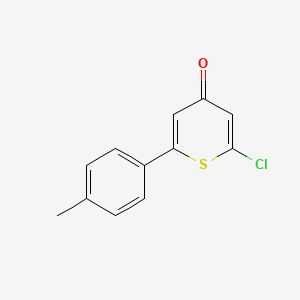
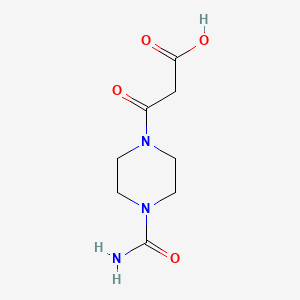

![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)



